molecular formula C19H23N3O2 B5901736 3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide

3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide

Cat. No. B5901736
M. Wt: 325.4 g/mol
InChI Key: UQZLRMNIXHROFY-UHFFFAOYSA-N
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Description

3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Mechanism of Action

3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide acts as a selective agonist for mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to modulate neurotransmitter release and synaptic plasticity, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of glutamate release, the inhibition of dopamine release, and the activation of GABAergic interneurons. These effects are thought to underlie the compound's therapeutic potential in a variety of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide has several advantages for use in laboratory experiments, including its high selectivity for mGluR7 and its ability to cross the blood-brain barrier. However, its limited solubility in water and its potential toxicity at high concentrations can be limitations for certain experimental designs.

Future Directions

There are several potential future directions for research on 3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide, including the development of more selective and potent mGluR7 agonists, the investigation of the compound's effects on other neurotransmitter systems, and the exploration of its therapeutic potential in human clinical trials. Additionally, the elucidation of the molecular mechanisms underlying 3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide's effects could provide valuable insights into the pathophysiology of neurological and psychiatric disorders.

Synthesis Methods

3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the reaction of 3-nitrobenzoic acid with N-methyl-N-(pyridin-2-yl)ethylamine to form the corresponding amide, which is then acetylated to yield 3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide.

Scientific Research Applications

3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. In animal models, 3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior.

properties

IUPAC Name

3-acetamido-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-8-9-20-18(10-13)11-14(2)22(4)19(24)16-6-5-7-17(12-16)21-15(3)23/h5-10,12,14H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZLRMNIXHROFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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